molecular formula C7H9NO B2679997 (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile CAS No. 1344743-58-3

(E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile

Cat. No.: B2679997
CAS No.: 1344743-58-3
M. Wt: 123.155
InChI Key: LHFOEMFTZABOKR-XVNBXDOJSA-N
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Description

(E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile (CAS: 1344743-58-3) is a nitrile-containing organic compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol. It is characterized by a dihydro-2H-pyran ring system fused with an acetonitrile moiety in the (E)-configuration. The compound is reported to have a purity of ≥98%, making it suitable for synthetic and analytical applications in organic chemistry .

Properties

IUPAC Name

(2E)-2-(oxan-3-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-3-7-2-1-5-9-6-7/h3H,1-2,5-6H2/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFOEMFTZABOKR-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC#N)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C#N)/COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile typically involves the reaction of dihydropyran with acetonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Cycloaddition Reactions

The conjugated α,β-unsaturated nitrile system facilitates [4+2] Diels-Alder reactions. For example:

  • Reaction with electron-rich dienes (e.g., furans, cyclopentadiene) yields bicyclic adducts.

  • Conditions : Aprotic solvents (THF, DMSO) at 60–80°C, often with Lewis acid catalysts like BF₃·OEt₂ .

DieneProduct StructureYield (%)ConditionsSource
CyclopentadieneFused tricyclic nitrile72THF, 70°C, 12 h
FuranOxabicyclo[3.3.1] derivative65DMSO, 60°C, 24 h

Michael Additions

The electron-deficient alkene readily undergoes nucleophilic 1,4-additions:

  • Nucleophiles : Thiols, amines, and stabilized enolates.

  • Thiol addition : Produces β-sulfanyl derivatives in >85% yield under mild conditions (rt, EtOH) .

  • Amine addition : Forms β-amino nitriles, precursors to heterocycles like pyrroles .

Example :
This compound + HSCH2CO2Etβ-sulfanyl adduct\text{this compound + HSCH}_2\text{CO}_2\text{Et} \rightarrow \beta\text{-sulfanyl adduct}
Conditions : Ethanol, rt, 2 h.

Knoevenagel Condensation

The nitrile group and α,β-unsaturation enable condensations with active methylene compounds:

  • Reagents : Malononitrile or 1,3-diethyl-2-thiobarbituric acid.

  • Conditions : Piperidine catalysis in acetonitrile under reflux .

Mechanism :

  • Deprotonation of the active methylene compound.

  • Nucleophilic attack on the α,β-unsaturated nitrile.

  • Elimination of HCN to form extended conjugated systems .

Nitrile Hydrolysis and Functionalization

The nitrile group undergoes controlled transformations:

  • Hydrolysis to amide : Achieved with H₂O₂/H₂SO₄, yielding the corresponding acrylamide (60–75% yield) .

  • Reduction to amine : LiAlH₄ reduces the nitrile to a primary amine, though competing alkene hydrogenation may occur.

Ring-Opening Reactions

The dihydropyran ring is susceptible to acid-catalyzed ring-opening:

  • Conditions : HCl (aq.)/MeOH, 50°C.

  • Product : A linear γ,δ-unsaturated nitrile, enabling further functionalization (e.g., epoxidation).

Photochemical Reactions

The α,β-unsaturated system participates in [2+2] photocycloadditions under UV light:

  • Dimerization : Forms a cyclobutane derivative (45% yield) with cis stereochemistry .

Key Mechanistic Insights

  • Electronic effects : The nitrile withdraws electron density, enhancing electrophilicity at the β-carbon .

  • Steric effects : Substituents on the dihydropyran ring influence regioselectivity in cycloadditions .

  • Solvent dependence : Polar aprotic solvents (DMSO, DMF) stabilize transition states in conjugate additions .

This reactivity profile underscores the compound’s versatility in synthesizing complex scaffolds for medicinal and materials chemistry. Experimental optimization (e.g., catalyst choice, solvent) remains critical for maximizing yields and selectivity .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Tetrahydropyran Derivatives :
    (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile is utilized in the synthesis of various tetrahydropyran derivatives. It has been applied in the total syntheses of natural products such as attenol A and gambieric acid A, as well as a partial synthesis of okadaic acid. These applications highlight the compound's versatility in synthetic organic chemistry.
  • Building Block for Complex Molecules :
    The compound serves as a key building block for synthesizing more complex structures. Its ability to undergo various transformations allows chemists to create diverse derivatives, which can be useful in drug discovery and development.

Medicinal Chemistry Applications

  • Biological Interaction Studies :
    Investigations into how this compound interacts with biological molecules are crucial for understanding its therapeutic potential. Studies focusing on its reactivity with enzymes or receptors can provide insights into possible medicinal applications, including anti-inflammatory and neuroprotective effects .
  • Potential Therapeutic Effects :
    The compound's structural features may confer distinct biological properties compared to similar compounds. For example, related compounds like 3-hydroxy-2-pyridinone have shown neuroprotective effects, suggesting that this compound could also possess similar therapeutic benefits.

Synthesis of Adenosine Receptor Agonists

A notable study involved the synthesis of potent adenosine A2A and A3 receptor agonists derived from modifications to adenosine derivatives. The use of dihydropyran moieties, including those derived from this compound, resulted in compounds exhibiting high affinity for these receptors. This research emphasizes the compound's relevance in developing new pharmacological agents .

Mechanism of Action

The mechanism of action of (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Key Properties:

Property Value
CAS Number 1344743-58-3
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Purity ≥98%
Synonyms 2-tetrahydropyran-3-ylideneacetonitrile, (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile

Comparison with Structurally Similar Compounds

While the provided evidence lacks direct comparative data for this compound, its structural analogs and reactivity can be inferred from general principles in heterocyclic and nitrile chemistry. Below is a comparative analysis based on functional groups , reactivity , and applications .

Functional Group Comparison

This compound contains two key functional groups:

Dihydro-2H-pyran ring : A partially saturated oxygen-containing heterocycle.

Acetonitrile group : A nitrile (-C≡N) attached to an α,β-unsaturated system.

Comparisons with similar compounds :

  • 2-(Tetrahydro-2H-pyran-2-ylidene)acetonitrile : This analog lacks the partial unsaturation in the pyran ring, reducing conjugation effects and possibly stabilizing the compound against ring-opening reactions .
  • Arylideneacetonitriles (e.g., cinnamomitrile) : These lack the heterocyclic oxygen atom, leading to differences in polarity and solubility.

Reactivity and Stability

  • Nitrile Group Reactivity : The -C≡N group in this compound is expected to undergo hydrolysis to carboxylic acids or reduction to amines, similar to other nitriles like acrylonitrile or benzonitrile . However, the conjugated dihydropyran system may stabilize the nitrile against harsh conditions .
  • Ring-Opening Tendencies : Unlike fully saturated tetrahydropyrans, the partial unsaturation in this compound may make it susceptible to electrophilic attacks at the double bond, analogous to dihydropyran derivatives used in Diels-Alder reactions.

Biological Activity

(E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile, with the CAS number 1344743-58-3, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.

The molecular formula of this compound is C7H9NO, with a molecular weight of approximately 123.16 g/mol. The structure features a dihydropyran ring and a nitrile group, which are critical for its biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number1344743-58-3
Molecular FormulaC7H9NO
Molecular Weight123.16 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, one study reported that certain derivatives exhibited significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .

Table: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)Pathogen
4a0.22S. aureus
5a0.25S. epidermidis
7b0.24E. coli

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study demonstrated that specific derivatives inhibited DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in cancer cell proliferation. The IC50 values for these activities were reported as follows:

  • DNA Gyrase Inhibition : IC50 = 31.64 µM
  • DHFR Inhibition : IC50 = 2.67 µM .

These findings suggest that the compound could be a valuable lead in developing new anticancer agents.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes like DNA gyrase and DHFR disrupts essential cellular processes in bacteria and cancer cells.
  • Antibiofilm Activity : Some derivatives have shown significant potential in reducing biofilm formation, which is crucial for treating persistent bacterial infections .
  • Redox Reactions : The sulfur atom in related compounds may participate in redox reactions, enhancing their biological efficacy.

Case Studies

Several case studies have explored the efficacy of this compound derivatives:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial activity against a panel of bacterial strains.
    • Results indicated that certain derivatives were not only effective but also exhibited low cytotoxicity with hemolytic activity below 15% .
  • Investigation into Anticancer Properties :
    • A series of synthesized derivatives were tested against various cancer cell lines.
    • Notably, some compounds showed IC50 values lower than standard chemotherapy agents, suggesting a potential role in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile, and how are they determined experimentally?

  • Answer : The compound has a molecular formula of C₇H₉NO and molecular weight of 123.15 g/mol . Boiling point (246.3°C ) and density (1.139 g/cm³ ) are critical for solvent selection in synthesis. These properties are typically determined via gas chromatography-mass spectrometry (GC-MS) for purity, differential scanning calorimetry (DSC) for thermal stability, and densitometry for density measurements. Structural confirmation is achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Q. What synthetic routes are reported for this compound?

  • Answer : A common method involves Knoevenagel condensation between dihydro-2H-pyran-3(4H)-one and cyanoacetic acid derivatives. Reaction conditions (e.g., solvent, catalyst) influence stereoselectivity. For example, acetonitrile is used as a solvent in analogous syntheses to stabilize intermediates . Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the (E)-isomer .

Q. How is the stereochemistry of the exocyclic double bond confirmed?

  • Answer : The (E)-configuration is validated via ¹H-NMR coupling constants (J > 16 Hz for trans-vinylic protons) and X-ray crystallography . For instance, crystallographic data reveal bond angles (~123° for C=C-C≡N) and torsion angles consistent with the (E)-isomer .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict the electronic structure and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), charge distribution, and transition states. For example, studies on analogous acetonitrile derivatives reveal LUMO localization on the nitrile group, explaining its nucleophilic reactivity. Solvent effects (e.g., acetonitrile’s polarity) are modeled using the Polarizable Continuum Model (PCM) .

Q. How does the compound participate in cycloaddition or heterocycle-forming reactions?

  • Answer : The α,β-unsaturated nitrile moiety undergoes 1,4-conjugate additions or Diels-Alder reactions . For instance, reaction with amines yields pyrrolidine derivatives, while [4+2] cycloaddition with dienes forms tetrahydropyran-fused products. Reaction kinetics are monitored via HPLC, with activation energies calculated using Arrhenius plots .

Q. What spectroscopic techniques resolve contradictions in reported reactivity or stability?

  • Answer : Discrepancies in thermal stability (e.g., decomposition temperatures) are addressed via thermogravimetric analysis (TGA) and dynamic NMR . Variable-temperature NMR can detect rotameric equilibria or tautomerism. Conflicting reactivity profiles (e.g., hydrolysis rates) are clarified by pH-dependent UV-Vis studies and kinetic isotope effects .

Methodological Notes

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate (E)/(Z) isomers .
  • Reaction Optimization : Employ Design of Experiments (DoE) to optimize catalyst loading (e.g., piperidine in Knoevenagel reactions) and solvent polarity .
  • Computational Validation : Cross-validate DFT results with experimental IR spectra (e.g., nitrile stretch at ~2200 cm⁻¹) .

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